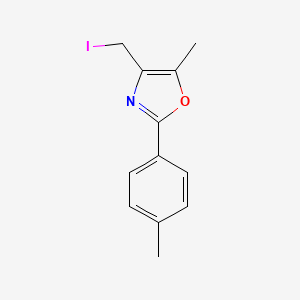

2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(iodomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONKVWHDUVHQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Transformational Pathways

Mechanistic Studies of Oxazole (B20620) Ring Formation with Iodomethyl Group Incorporation

The synthesis of 2,4,5-trisubstituted oxazoles can be achieved through various methodologies, and the incorporation of an iodomethyl group at the 4-position often involves a multi-step process or a carefully designed one-pot reaction. While specific mechanistic studies for 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole are not extensively documented, the formation can be understood by examining analogous iodine-mediated cyclization reactions. nih.govmdpi.com

One plausible pathway involves the reaction of an appropriate α-haloketone with an amide in the presence of an iodine source. For the synthesis of the target molecule, a potential precursor would be an α-iodo-β-keto compound that reacts with 4-methylbenzamide (B193301). The general mechanism for such reactions often begins with the nucleophilic attack of the amide oxygen on the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the oxazole ring.

An alternative and efficient method for the synthesis of substituted oxazoles involves the use of hypervalent iodine reagents. mdpi.com These reagents can promote the reaction between ketones and nitriles under mild conditions. mdpi.com A proposed mechanism suggests the formation of an α-iodanyl ketone intermediate. This intermediate then undergoes a Ritter-type reaction with a nitrile (in this case, a derivative that would lead to the 4-iodomethyl group), followed by cyclization to yield the oxazole product. mdpi.com

The choice of starting materials is crucial for the specific substitution pattern. For this compound, the synthesis would likely start from precursors already containing the 4-methylphenyl and methyl groups, with the iodomethyl group being introduced either as part of one of the reactants or in a subsequent functionalization step. Tandem reactions, such as cycloisomerization/allylic alkylation of propargyl amides, also present a modern approach to constructing the oxazole core, which could then be further functionalized. researchgate.net

Reactivity Profiles of the 4-Iodomethyl Substituent

The 4-iodomethyl group is the most reactive site on the this compound molecule for a variety of transformations. Its reactivity is primarily dictated by the carbon-iodine bond, which is relatively weak and susceptible to cleavage, making iodide a good leaving group.

The primary reaction pathway for the 4-iodomethyl group is nucleophilic substitution (S(_N)2). The carbon atom of the iodomethyl group is electrophilic and readily attacked by a wide range of nucleophiles, displacing the iodide anion. This reactivity is fundamental to the utility of this compound as a building block in organic synthesis.

A variety of nucleophiles can be employed in these reactions, leading to a diverse array of derivatives. The general reaction can be summarized as:

Oxazole-CH(_2)I + Nu → Oxazole-CH(_2)Nu + I

Where Nu represents a nucleophile.

| Nucleophile (Nu) | Product (Oxazole-CH(_2)Nu) |

| Hydroxide (OH) | (2-(4-Methylphenyl)-5-methyloxazol-4-yl)methanol |

| Alkoxides (RO) | 4-(Alkoxymethyl)-2-(4-methylphenyl)-5-methyloxazole |

| Thiolates (RS) | 4-((Alkylthio)methyl)-2-(4-methylphenyl)-5-methyloxazole |

| Amines (RNH(_2)) | N-Alkyl-(2-(4-methylphenyl)-5-methyloxazol-4-yl)methanamine |

| Cyanide (CN) | 2-(2-(4-Methylphenyl)-5-methyloxazol-4-yl)acetonitrile |

| Azide (B81097) (N(_3)) | 4-(Azidomethyl)-2-(4-methylphenyl)-5-methyloxazole |

These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, to facilitate the S(_N)2 mechanism. The ease of these displacement reactions makes this compound a valuable precursor for introducing the substituted oxazole moiety into larger molecules.

The carbon-iodine bond in the 4-iodomethyl group is also susceptible to homolytic cleavage under radical conditions, typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN). The resulting oxazol-4-ylmethyl radical can then participate in various radical-mediated transformations.

One common application of such radical intermediates is in atom transfer radical addition (ATRA) reactions, where the radical adds to an alkene or alkyne. Another potential pathway is radical cyclization if a suitable radical acceptor is present within the same molecule.

While specific studies on the radical reactions of this compound are scarce, the principles of radical chemistry suggest that it would be a competent substrate for such transformations.

Elimination reactions of the 4-iodomethyl group are less common than substitution reactions, as they would require the removal of a proton from the adjacent C5-methyl group. This would lead to the formation of an exocyclic double bond. Such a reaction would likely require a strong, sterically hindered base.

Rearrangement processes involving the 4-iodomethyl group are not well-documented for this specific compound. However, under certain conditions, such as in the presence of strong Lewis acids, rearrangements of the oxazole ring or its substituents could potentially occur, though these are generally not the primary reactive pathways.

Intramolecular Cyclization Reactions Involving the Iodomethyl Moiety

The reactive nature of the iodomethyl group can be harnessed for intramolecular cyclization reactions to construct fused heterocyclic systems. If a nucleophilic moiety is present elsewhere in a molecule attached to the oxazole core, an intramolecular S(_N)2 reaction can occur.

For instance, if a hydroxyl or amino group is tethered to the 2-phenyl ring or the 5-methyl group through a suitable linker, intramolecular cyclization could lead to the formation of a new ring fused to the oxazole. The regioselectivity of such cyclizations would be governed by Baldwin's rules, which predict the favored ring-closing pathways. These types of reactions are valuable in the synthesis of complex polycyclic molecules. mdpi.com

Intermolecular Reactions of this compound as a Reactive Building Block

In intermolecular reactions, this compound serves as a key building block for the introduction of the 2-(4-methylphenyl)-5-methyloxazol-4-ylmethyl moiety into other molecules. This is predominantly achieved through the nucleophilic substitution reactions discussed earlier.

This compound can be used in the synthesis of more complex molecules with potential biological activity. For example, its reaction with a nucleophilic drug molecule could be a strategy for creating prodrugs or for modifying the pharmacokinetic properties of a compound.

Furthermore, the iodine atom can participate in cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, although these are more common with aryl or vinyl iodides. Conversion of the iodomethyl group to a more suitable functional group for cross-coupling, such as a boronic ester or a stannane, could expand its utility in this area.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and predict the reactivity of molecules like this compound. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, various electronic properties would be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would identify electron-rich regions susceptible to electrophilic attack and electron-deficient areas prone to nucleophilic attack. For this compound, one might expect the nitrogen and oxygen atoms of the oxazole ring to be electron-rich, while the carbon atom of the iodomethyl group would likely be electrophilic.

Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can also be derived from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity.

An illustrative data table of the kind of information that would be generated from DFT calculations is presented below.

| Parameter | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

| Electronegativity (χ) | 3.85 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 | A measure of resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.80 | A quantitative measure of electrophilic character. |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions involving this compound. This approach allows for the theoretical investigation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states.

For instance, in a nucleophilic substitution reaction where the iodide of the 4-iodomethyl group is displaced, quantum chemical calculations could map out the entire reaction coordinate. This would involve calculating the energy of the system as the nucleophile approaches the carbon atom and the iodide ion departs. The highest point on this energy profile corresponds to the transition state, the fleeting molecular arrangement that determines the reaction's activation energy and, consequently, its rate.

Below is a hypothetical data table illustrating the kind of thermodynamic data that could be obtained from modeling a reaction.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State | +15.2 | 1 |

| Products | -10.5 | 0 |

Conformational Analysis and Energy Landscape Mapping

The presence of rotatable single bonds in this compound, such as the bond connecting the phenyl ring to the oxazole ring and the bond connecting the iodomethyl group, means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with these rotations.

Computational methods can systematically rotate these bonds and calculate the corresponding energy at each step, a process known as a potential energy scan. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the barriers to rotation between these conformers. The results of such an analysis are often visualized as a potential energy landscape.

Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule can significantly influence its physical properties and biological activity. The global minimum on the potential energy surface represents the most populated conformation at thermal equilibrium.

An example of data that could be generated from a conformational analysis is shown in the table below.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 35 | 0.00 | 75.3 |

| 2 | 150 | 1.25 | 14.2 |

| 3 | -40 | 1.80 | 10.5 |

Molecular Dynamics Simulations for Dynamic Behavior

While the computational methods described above focus on static molecular properties, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular vibrations, rotations, and conformational changes.

If this compound were being studied for its interaction with a biological macromolecule, such as an enzyme or receptor, MD simulations would be particularly insightful. These simulations can model the compound's behavior in a solvent (typically water) and its binding to the active site of the protein. This can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

MD simulations can also be used to calculate thermodynamic properties like the free energy of binding, which is a critical parameter in drug design. The trajectory of the molecule over the simulation time provides a detailed picture of its flexibility and how it adapts its conformation within a specific environment.

In Silico Predictions of Derived Compound Properties Relevant to Research Design

Computational tools can be employed to predict the properties of hypothetical compounds derived from this compound. This in silico approach is highly valuable in the early stages of research and development, as it allows for the virtual screening of numerous potential derivatives before committing to their synthesis.

For example, if the goal is to develop a new drug candidate, various substituents could be computationally added to the core structure of this compound. For each of these virtual derivatives, a range of properties relevant to drug-likeness can be predicted. These include physicochemical properties such as solubility, lipophilicity (logP), and polar surface area, as well as absorption, distribution, metabolism, and excretion (ADME) properties.

Toxicity predictions can also be made using computational models that have been trained on large datasets of known toxic compounds. By evaluating these predicted properties, researchers can prioritize the synthesis of derivatives that are most likely to have the desired biological activity and a favorable safety profile.

An illustrative table of predicted properties for a hypothetical derivative is provided below.

| Property | Predicted Value | Significance |

| logP | 3.5 | Lipophilicity, affects membrane permeability. |

| Aqueous Solubility | -4.2 (logS) | Important for bioavailability. |

| Polar Surface Area | 45.2 Ų | Influences cell membrane penetration. |

| Number of H-bond Donors | 0 | Affects binding and solubility. |

| Number of H-bond Acceptors | 2 | Affects binding and solubility. |

| Predicted Toxicity Risk | Low | Early indicator of potential safety issues. |

Potential Applications in Organic Synthesis and Medicinal Chemistry

Utility as a Synthetic Intermediate

As previously discussed, the reactive iodomethyl group makes this compound a versatile building block in organic synthesis. It can be used to introduce the 2-(4-Methylphenyl)-5-methyloxazole-4-yl)methyl moiety into larger, more complex molecules. This is particularly relevant in the synthesis of natural products and their analogues, where the oxazole (B20620) core is a common feature.

Potential as a Scaffold in Drug Discovery

Given the wide range of biological activities associated with oxazole derivatives, this compound represents a promising scaffold for the development of new therapeutic agents. researchgate.net The ability to easily modify the 4-position allows for the systematic exploration of how different functional groups at this position affect biological activity. This approach is fundamental to lead optimization in drug discovery programs. The 4-methylphenyl and 5-methyl substituents also provide opportunities for further modification to fine-tune the pharmacological profile.

Conclusion

Applications in Advanced Organic Synthesis

2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole as a Versatile Synthetic Intermediate

The presence of the iodomethyl substituent at the C-4 position of the oxazole (B20620) ring is the primary determinant of the compound's versatility. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at this position, positioning the compound as a key precursor for diverse molecular structures.

The iodomethyl group is readily displaced by a variety of nucleophiles, facilitating the synthesis of a broad spectrum of derivatives. This reactivity is analogous to that of other halomethyl-substituted oxazoles, which have been shown to be effective scaffolds for synthetic elaboration. nih.gov For instance, reactions with amines, alkoxides, and thiolates can be employed to introduce new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

| Nucleophile | Reagent Example | Resulting C-4 Substituent | Derivative Class |

| Amine | Primary/Secondary Amine (e.g., Morpholine) | -CH₂-NR₂ | Aminoalkyl-oxazole |

| Alkoxide | Sodium Alkoxide (e.g., Sodium Methoxide) | -CH₂-OR | Alkoxyalkyl-oxazole |

| Thiolate | Sodium Thiolate (e.g., Sodium Thiophenoxide) | -CH₂-SR | Thioalkyl-oxazole |

| Azide (B81097) | Sodium Azide | -CH₂-N₃ | Azidomethyl-oxazole |

| Cyanide | Sodium Cyanide | -CH₂-CN | Cyanomethyl-oxazole |

| Malonate | Diethyl Malonate | -CH₂-CH(CO₂Et)₂ | Malonic Ester Derivative |

This table illustrates the potential derivatizations of this compound based on the known reactivity of analogous halomethyl oxazoles.

The reactive nature of the iodomethyl group also allows for its participation in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. By tethering a nucleophilic group to another part of the molecule, subsequent ring closure onto the C-4 methyl position can generate novel polycyclic structures. For example, a precursor containing a terminal amine can undergo intramolecular N-alkylation to form a fused nitrogen-containing ring. Research on related chloromethyl oxazoles has demonstrated the formation of fused 10-, 12-, and 14-membered rings through base-promoted cyclization of N-Boc-ω-(4-(chloromethyl)oxazol-5-yl)alkylamines. researchgate.net A similar strategy could be employed with this compound to construct analogous macrocyclic fused systems.

While multicomponent reactions are often employed for the initial synthesis of the oxazole ring itself, this compound can serve as a key reactant in subsequent sequential or one-pot transformations. researchgate.netnih.gov For instance, a nucleophilic substitution at the C-4 position could be the first step in a sequence, followed by a cross-coupling reaction at another position on the molecule. The van Leusen oxazole synthesis is a notable multicomponent reaction for forming the oxazole core, and the resulting substituted oxazole can be further functionalized in subsequent steps. mdpi.com

Synthesis of Complex Oxazole-Containing Molecules

The versatility of this compound extends to the synthesis of highly functionalized and complex molecules containing the oxazole motif.

As previously mentioned, the iodomethyl group is an excellent electrophile for reactions with a range of nucleophiles. The synthesis of 2-(halomethyl)-4,5-diaryloxazoles has been shown to be a viable route for producing a variety of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles through substitution reactions. nih.gov Applying this principle to this compound, a diverse library of derivatives can be accessed.

Table of Exemplary Derivatization Reactions:

| Reactant | Nucleophile | Product |

| This compound | Ethanolamine | 2-((2-(4-Methylphenyl)-5-methyloxazol-4-yl)methylamino)ethan-1-ol |

| This compound | Sodium methoxide | 4-(Methoxymethyl)-2-(4-methylphenyl)-5-methyloxazole |

| This compound | Thiophenol | 2-(4-Methylphenyl)-5-methyl-4-((phenylthio)methyl)oxazole |

This table provides hypothetical examples of derivatives synthesized from this compound.

The oxazole moiety is a constituent of various naturally occurring peptides and can be incorporated into synthetic macromolecules. nih.gov The reactive handle provided by the iodomethyl group on this compound makes it a candidate for incorporation into polymers. For instance, it could potentially act as an initiator in atom transfer radical polymerization (ATRP), a controlled polymerization technique. nih.gov

Furthermore, oxazole-containing compounds are known to act as ligands in coordination chemistry. alfachemic.com The nitrogen atom of the oxazole ring can coordinate to metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting ligand. By derivatizing the iodomethyl group, it is possible to introduce additional coordinating atoms, thereby creating novel multidentate ligands for catalysis or materials science applications.

Role in the Synthesis of Established or Novel Chemical Probes

The versatile oxazole scaffold is a cornerstone in the development of sophisticated chemical probes, which are instrumental in unraveling complex biological processes. The specific compound, this compound, represents a highly adaptable building block for the synthesis of both established and novel chemical probes. Its utility stems from the strategic placement of substituents on the oxazole core: the 2-(4-Methylphenyl) group, the 5-methyl group, and, most critically, the reactive 4-iodomethyl group. This iodomethyl functionality serves as a key synthetic handle, enabling the covalent attachment of this heterocycle to various molecular entities to create probes for diverse applications, including fluorescent imaging and targeted protein inhibition.

The oxazole core itself can contribute to the desirable photophysical properties of fluorescent probes. nih.gov The extended π-conjugation provided by the aromatic system can be modulated by the substituents at the 2, 4, and 5 positions to fine-tune the absorption and emission wavelengths. nih.gov While the 2-(4-Methylphenyl) and 5-methyl groups provide a foundational structure, the 4-iodomethyl group is the primary site for synthetic elaboration. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups, such as azides for bioorthogonal chemistry, thiols for targeting specific protein residues, or complex fluorophores to enhance detection sensitivity. nih.govnih.gov

For instance, the synthesis of novel fluorescent probes for bioimaging can be envisioned starting from this compound. By reacting it with a fluorescent dye containing a nucleophilic group (e.g., an amine or a thiol), a new, highly functional probe can be assembled. The oxazole moiety can serve to modulate the spectral properties of the attached fluorophore or act as a targeting element, directing the probe to specific cellular compartments or organelles. nih.gov The design of such probes often leverages the principles of aggregation-induced emission (AIE) or intramolecular charge transfer (ICT) to achieve a "turn-on" fluorescence response upon binding to a target, thereby minimizing background signal and enhancing detection sensitivity. nih.govrsc.org

In the realm of targeted protein inhibition, the this compound scaffold can be employed in the design of covalent inhibitors. Many important enzyme classes, such as kinases, possess nucleophilic amino acid residues (e.g., cysteine) in their active sites. nih.govscielo.br A chemical probe based on the title compound could be designed to first bind non-covalently to the target protein, driven by interactions involving the 2-(4-Methylphenyl) and 5-methyl groups. Subsequently, the reactive iodomethyl group can form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition. This strategy has been successfully used to develop potent and selective inhibitors for various kinases implicated in diseases like cancer. nih.govrsc.org

The development of such probes often involves extensive structure-activity relationship (SAR) studies. For example, modifying the aryl group at the 2-position or the alkyl group at the 5-position can significantly impact the binding affinity and selectivity of the probe. The inherent versatility of oxazole synthesis allows for the generation of a library of derivatives based on the this compound core, which can then be screened against a panel of biological targets to identify lead compounds for further optimization. nih.govmdpi.com

The following table outlines some of the key research findings related to the application of oxazole derivatives in the synthesis of chemical probes, providing a framework for the potential applications of this compound.

| Probe Type | Oxazole Derivative Function | Key Research Finding | Potential Application for this compound |

| Fluorescent Probes | Core scaffold, modulator of photophysical properties | Diversified oxazole scaffolds can be synthesized to act as organelle-targeting fluorophores with high biocompatibility. nih.gov | The compound can be functionalized via the iodomethyl group to attach targeting moieties or fluorophores for live-cell imaging. |

| Kinase Inhibitors | Privileged scaffold for ATP-competitive inhibition | Thiazole and oxazole derivatives have shown significant kinase inhibitory properties, acting as scaffolds for both serine/threonine and tyrosine kinase inhibitors. nih.govscielo.br | The compound can serve as a starting point for the synthesis of covalent kinase inhibitors, with the iodomethyl group reacting with active site nucleophiles. |

| Anti-inflammatory Agents | Inhibition of biological targets like aquaporin-4 | 2,4,5-trisubstituted oxazoles have been identified as effective inhibitors of aquaporin-4 and inflammatory cytokines in lung cells. nih.gov | Derivatives of the title compound could be synthesized and screened for anti-inflammatory activity by targeting specific proteins involved in inflammatory pathways. |

| Bioorthogonal Probes | Reactive handle for click chemistry | The principles of bioorthogonal chemistry, such as strain-promoted cycloadditions, are used to label biomolecules in living systems. nih.govnih.gov | The iodomethyl group can be converted to an azide or alkyne to enable participation in "click" reactions for specific labeling of biomolecules. |

Contribution to Medicinal Chemistry Research Strategies

Design Principles for Oxazole-Based Chemotypes

Oxazole-based chemotypes are designed based on several core principles that leverage the inherent characteristics of the heterocyclic ring system. Oxazoles are often employed as bioisosteres for amide bonds, offering improved metabolic stability and oral bioavailability due to the replacement of a hydrolyzable peptide linkage with a stable aromatic ring. nih.govmdpi.com The nitrogen and oxygen atoms of the oxazole (B20620) core can act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors. tandfonline.com

The design of a specific oxazole-based compound like 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole incorporates these principles strategically:

Substitution for Target Recognition: The substitution pattern is critical for biological activity. nih.gov The group at the 2-position, in this case, the 4-methylphenyl moiety, often plays a crucial role in establishing key interactions within a target's binding pocket, potentially through hydrophobic or π-stacking interactions.

Modulation of Physicochemical Properties: The substituents at the 4- and 5-positions (iodomethyl and methyl, respectively) can be modified to control the molecule's size, shape, and lipophilicity. These modifications are essential for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org

Synthetic Tractability: A key design principle is the ease of synthesis and derivatization. Oxazole cores can be synthesized through various established methods, such as the van Leusen reaction or the Robinson-Gabriel synthesis, allowing for the accessible production of a core scaffold. nih.govmdpi.com The presence of a reactive handle, such as the iodomethyl group, is a deliberate design choice to enable the creation of diverse analogue libraries.

Structure-Activity Relationship (SAR) Research Methodologies for Oxazole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For oxazole scaffolds, SAR exploration involves systematically modifying the substituents at the 2, 4, and 5-positions and evaluating the impact on potency, selectivity, and other pharmacological parameters. tandfonline.comderpharmachemica.com

The 4-iodomethyl group on this compound is a powerful tool for rational analogue design. As a potent electrophile and an excellent leaving group, the iodide allows for straightforward nucleophilic substitution (Sₙ2) reactions. This enables the introduction of a wide array of functional groups at the 4-position, creating a focused library of compounds to probe the chemical space of a target's binding site. researchgate.net

This strategy allows medicinal chemists to systematically investigate the effects of different functionalities. For example, introducing amines, thiols, alcohols, or carboxylates can probe for potential hydrogen bonding, ionic, or hydrophobic interactions. The table below illustrates a hypothetical SAR study based on this principle.

| Compound ID | R-Group (Introduced at C4) | Nucleophile Used | Resulting C4-Substituent | Hypothetical IC₅₀ (nM) | Rationale for Modification |

|---|---|---|---|---|---|

| Parent-I | -I | - | -CH₂-I | 5000 | Starting scaffold |

| An-1 | -NHCH₃ | Methylamine | -CH₂-NHCH₃ | 850 | Introduce H-bond donor/acceptor |

| An-2 | -OH | Hydroxide | -CH₂-OH | 1200 | Introduce H-bond donor/acceptor |

| An-3 | -SH | Hydrosulfide | -CH₂-SH | 450 | Probe for interaction with cysteine or metal cofactor |

| An-4 | -OCH₃ | Methoxide | -CH₂-OCH₃ | 2500 | Increase lipophilicity, remove H-bond donor |

| An-5 | -N₃ | Sodium Azide (B81097) | -CH₂-N₃ | 600 | Introduce polar group; precursor for amine |

This systematic approach allows researchers to build a detailed map of the target's binding site requirements, guiding the design of more potent and selective inhibitors.

Computational methods, particularly molecular docking, are indispensable in modern drug design. mdpi.com These techniques predict the preferred orientation and binding affinity of a ligand when bound to a specific protein target. For an oxazole scaffold, docking studies can rationalize observed SAR data and predict the activity of novel analogues before their synthesis. nih.gov

In a typical workflow:

Target Selection: A 3D structure of the target protein is obtained, either from X-ray crystallography or through homology modeling.

Ligand Preparation: The 3D structure of this compound and its rationally designed analogues (from 7.2.1) are generated and energy-minimized.

Docking Simulation: The ligands are docked into the active site of the target protein. The software calculates binding scores based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Analysis: The resulting poses are analyzed to understand key interactions. For instance, the 4-methylphenyl group might fit into a hydrophobic pocket, while the oxazole nitrogen might form a hydrogen bond with a backbone amide. The model can predict which substitutions at the 4-position would lead to favorable new interactions, thus prioritizing the synthesis of the most promising candidates.

Use as a Chemical Probe in Target Identification Studies

The identification of a drug's biological target is a critical step in understanding its mechanism of action. The reactive iodomethyl group makes this compound an excellent candidate for use as a chemical probe, specifically as a targeted covalent inhibitor. nih.govmdpi.com

The strategy involves:

Initial Non-covalent Binding: The probe first binds reversibly to the target protein's active site, guided by the interactions of the oxazole core and its substituents.

Covalent Modification: Once properly oriented, the electrophilic iodomethyl group is positioned to react with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine, or histidine). mdpi.com This forms a permanent, covalent bond between the probe and its target.

Target Identification: The covalently-labeled protein can then be isolated and identified using proteomics techniques, such as mass spectrometry.

This approach, known as affinity-based protein profiling or photoaffinity labeling (though this specific compound relies on chemical reactivity rather than light activation), is a powerful method for de-orphaning drugs (finding targets for active compounds) and validating target engagement in a complex biological system. cityu.edu.hknih.govbiorxiv.org

Development of High-Throughput Screening (HTS) Libraries based on Oxazole Derivatives

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with activity against a specific biological target. The oxazole scaffold is well-suited for the construction of HTS libraries due to its synthetic versatility. researchgate.net

A combinatorial library based on the this compound scaffold could be generated by varying the inputs at multiple positions:

Position 2: A diverse set of aromatic or aliphatic aldehydes can be used in the initial oxazole synthesis to generate a wide range of 2-substituted analogues.

Position 4: The 4-iodomethyl intermediate can be reacted with a large library of nucleophiles (amines, thiols, etc.) in a parallel synthesis format.

Position 5: Different starting materials can be used to vary the substituent at the 5-position (e.g., using different α-haloketones in the synthesis).

This modular approach can quickly generate a large and diverse library of oxazole derivatives, increasing the probability of finding novel and potent hits during an HTS campaign.

Strategies for Lead Optimization of Oxazole Compounds

Once a "hit" compound is identified from an HTS campaign or initial SAR studies, it undergoes lead optimization to improve its drug-like properties. This iterative process aims to enhance potency and selectivity while improving its ADME profile. mdpi.com

For an oxazole-based lead, optimization strategies would include:

Potency Enhancement: Fine-tuning the substituents based on SAR and docking data. For example, if the 4-methylphenyl group at the 2-position is binding in a hydrophobic pocket, chemists might explore other alkylphenyl groups (e.g., ethyl, isopropyl) or add halogens to improve van der Waals interactions.

Improving Selectivity: Modifying the structure to reduce off-target effects. If the lead compound inhibits a related protein, structural modifications can be made to exploit subtle differences in the active sites of the target and anti-target.

Optimizing ADME Properties: Substituents can be altered to modulate solubility, metabolic stability, and cell permeability. For instance, adding polar groups can increase solubility, while blocking sites of metabolism (e.g., by replacing a metabolically labile methyl group with a trifluoromethyl group) can increase the compound's half-life.

Through this multi-parameter optimization, a promising but imperfect "hit" can be transformed into a viable preclinical drug candidate.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The development of efficient and sustainable methods for synthesizing polysubstituted oxazoles is a continuous endeavor in organic chemistry. researchgate.net For 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

Key areas for investigation include:

One-Pot and Multicomponent Reactions: Designing convergent synthetic strategies where multiple bonds are formed in a single operation will enhance efficiency. jsynthchem.com Research into novel multicomponent reactions (MCRs) that bring together the necessary fragments to construct the target oxazole (B20620) in a single step is a promising avenue.

Catalytic C-H Functionalization: Direct functionalization of a pre-formed 2-(4-Methylphenyl)-5-methyloxazole at the C4-methyl position would be a highly atom-economical approach. This could involve the development of selective metal-catalyzed or photoredox-catalyzed C-H activation/iodination protocols.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. durham.ac.ukacs.org Developing a flow-based synthesis for this compound could enable safer handling of reactive intermediates and facilitate on-demand production.

Green Chemistry Approaches: The use of greener solvents, bio-based starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasound assistance) will be crucial for developing more sustainable synthetic routes. mdpi.com

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| One-Pot Reactions | Reduced workup steps, higher overall yield, time and resource efficiency. | Cross-reactivity of intermediates, optimization of reaction conditions for multiple steps. |

| C-H Functionalization | High atom economy, reduced number of synthetic steps. | Regioselectivity, development of suitable catalysts, potential for over-functionalization. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability. durham.ac.uk | Initial setup costs, potential for clogging with solid byproducts. |

| Green Solvents/Catalysts | Reduced environmental impact, improved safety profile. | Catalyst stability and recyclability, solvent compatibility with reagents. |

Table 1: Comparison of Future Synthetic Strategies

Exploration of Unconventional Reactivity of the Iodomethyl Functionality

The iodomethyl group is a versatile functional handle, typically employed in nucleophilic substitution reactions. nih.gov However, future research should explore its less conventional reactivity to unlock new synthetic possibilities.

Radical Chemistry: The carbon-iodine bond is relatively weak and can be homolytically cleaved under photolytic or radical-initiating conditions. This could enable the use of this compound as a precursor for oxazolyl-methyl radicals, which could participate in various radical-mediated transformations, such as Giese additions or cyclizations.

Metal-Catalyzed Cross-Coupling Reactions: While typically used with aryl or vinyl halides, the development of new catalytic systems could enable the participation of the iodomethyl group in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Negishi couplings). tandfonline.com This would allow for the direct introduction of diverse carbon-based substituents at this position.

Formation of Organometallic Reagents: The conversion of the iodomethyl group into an organometallic species, such as an organozinc or organolithium reagent, would provide a nucleophilic handle for reactions with a wide range of electrophiles. The stability of the oxazole ring under these conditions would be a key consideration. nih.gov

Integration into Automated Synthesis Platforms

The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science necessitates the use of automated synthesis platforms. durham.ac.ukacs.org The integration of the synthesis of this compound and its derivatives into such platforms presents both an opportunity and a challenge.

The development of a robust and reliable synthetic protocol, likely based on flow chemistry, would be the first step. acs.org This would involve the use of solid-supported reagents or scavengers to simplify purification. durham.ac.uk Once the synthesis of the core structure is automated, the platform could be programmed to perform a variety of subsequent reactions on the iodomethyl group, allowing for the rapid generation of a library of analogues for screening purposes. A schematic of a potential automated synthesis and derivatization workflow is shown below.

Automated Synthesis Workflow:

Reagent Loading: Automated loading of starting materials and reagents into the flow reactor.

Oxazole Synthesis: Continuous flow synthesis of this compound.

In-line Purification: Use of scavenger resins to remove excess reagents and byproducts.

Derivatization Module: The purified product is then directed to a module where it is reacted with a library of nucleophiles or other reagents to modify the iodomethyl group.

Final Purification and Collection: A final purification step followed by automated collection of the final products in a multi-well plate format.

Advanced Characterization Techniques for Understanding Complex Interactions

While standard techniques like NMR and mass spectrometry are essential for routine characterization, a deeper understanding of the behavior of this compound, especially in complex environments or as part of larger molecular assemblies, will require more advanced analytical methods.

Solid-State NMR: For studying the compound in a solid or polymeric matrix, solid-state NMR can provide valuable information about its conformation and intermolecular interactions.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive information about the three-dimensional arrangement of the molecule, including bond lengths, bond angles, and packing interactions in the solid state.

Time-Resolved Spectroscopy: To study the dynamics of reactions involving the iodomethyl group, particularly photochemical or radical reactions, time-resolved spectroscopic techniques (e.g., transient absorption spectroscopy) could be employed to detect and characterize short-lived intermediates.

Computational Approaches for Predictive Modeling and Materials Design (excluding optoelectronic properties)

Computational chemistry can serve as a powerful tool to predict the properties and reactivity of this compound, guiding future experimental work. jksus.org While optoelectronic properties are excluded from this discussion, other areas of materials science can benefit from computational modeling.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for reactions involving the iodomethyl group. This can help in predicting the feasibility of novel reactions and understanding the origins of selectivity. Quantum mechanics-based calculations can predict the relative reactivity of different halogenated sites in polyhalogenated heterocyclic systems, which could be relevant for designing selective reactions. wuxiapptec.com

Development of Force Fields: For molecular dynamics simulations of this compound in condensed phases or within biological systems, the development of an accurate and validated force field will be necessary.

Materials Property Prediction: Computational models can be used to predict various material properties, such as mechanical strength, thermal stability, and solubility of polymers or other materials incorporating this oxazole moiety. This can aid in the rational design of new materials with desired properties.

A summary of computational approaches and their potential applications is provided in Table 2.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity Studies | Reaction energies, activation barriers, reaction mechanisms. jksus.org |

| Molecular Dynamics (MD) | Condensed Phase Behavior | Solvation free energies, conformational preferences, diffusion coefficients. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Reactions | Binding affinities, catalytic mechanisms in active sites. |

Table 2: Computational Modeling Approaches

Q & A

Q. What are the established synthetic routes for 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step approach:

- Oxazole ring formation : Condensation of 4-methylbenzaldehyde with methyl-substituted acetamide derivatives in the presence of a dehydrating agent (e.g., p-toluenesulfonic acid) and solvents like toluene or dichloromethane .

- Iodination : Introduction of the iodomethyl group via radical iodination or nucleophilic substitution using iodine sources (e.g., N-iodosuccinimide) under controlled temperatures (40–60°C) .

- Key considerations : Catalytic amounts of Lewis acids (e.g., ZnCl₂) enhance regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

Q. How does the iodomethyl group influence the compound’s reactivity in substitution or coupling reactions?

The iodomethyl group acts as a versatile handle for:

- Nucleophilic substitution : React with amines or thiols in polar aprotic solvents (DMF, THF) at 60–80°C to form derivatives (e.g., aminomethyl or thioether analogs) .

- Cross-coupling : Utilize Pd-catalyzed Suzuki-Miyaura or Ullmann reactions to introduce aryl/heteroaryl groups, optimizing catalytic systems (e.g., Pd(PPh₃)₄, CuI) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered iodomethyl groups?

- Refinement strategies : Apply SHELXL ’s restraints (e.g., DFIX, ISOR) to model disorder. Use high-resolution data (≤1.0 Å) to reduce ambiguity .

- Validation tools : Check for twinning via Rₙₙᵢₛₕ metrics and refine using twin laws in SHELXTL . Compare with DFT-optimized geometries for validation .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting biological activity?

- Derivative synthesis : Modify the iodomethyl group (e.g., replace with –CH₂Br or –CH₂OH) or vary the 4-methylphenyl substituent (e.g., electron-withdrawing groups) .

- Bioassays : Test derivatives against enzyme targets (e.g., kinases, oxidoreductases) using fluorescence-based inhibition assays. Correlate activity with steric/electronic parameters from DFT calculations .

Q. How can pharmacokinetic profiles (e.g., metabolic stability) be improved through structural modifications?

- In vivo analogs : Replace the iodomethyl group with metabolically stable moieties (e.g., trifluoromethyl) .

- Prodrug strategies : Introduce ester or amide linkages at the oxazole’s 4-position to enhance bioavailability .

Q. What experimental approaches elucidate the compound’s interaction with biological targets?

- Biophysical assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.